molecular formula C2H6ClO3P B043699 Dimethyl chlorophosphate CAS No. 813-77-4

Dimethyl chlorophosphate

Cat. No.: B043699
CAS No.: 813-77-4
M. Wt: 144.49 g/mol
InChI Key: NGFFLHMFSINFGB-UHFFFAOYSA-N
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Description

Dimethyl chlorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C2H6ClO3P and its molecular weight is 144.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dimethyl chlorophosphate primarily targets the Phosphotriesterase . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are often used as pesticides and nerve gases .

Mode of Action

This compound interacts with its target, the Phosphotriesterase, through the formation of hydrogen bonds . This interaction leads to changes in the enzyme’s activity, which can affect various biological processes.

Biochemical Pathways

It’s known that the compound can be biodegraded via two routes, with the primary one involving the hydrolysis of the p-o bond . This can result in the production of degradation intermediates like trichloroethanol .

Pharmacokinetics

It’s known that the compound can adsorb molecularly to silica through the formation of hydrogen bonds . This could potentially impact its bioavailability in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its target enzyme can be affected by the presence of water or moist air . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Disclaimer: This information is based on the current understanding and available data on this compound. The compound’s mechanism of action, pharmacokinetics, and biochemical pathways may vary under different conditions and in different organisms. Always refer to appropriate safety data sheets when handling this compound due to its potential toxicity .

Properties

IUPAC Name

[chloro(methoxy)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFLHMFSINFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231043
Record name Phosphorochloridic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-77-4
Record name Phosphorochloridic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL CHLOROPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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